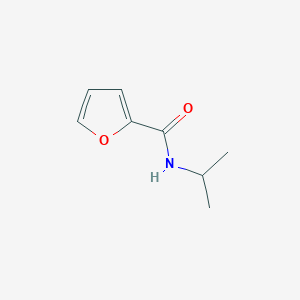

N-propan-2-ylfuran-2-carboxamide

Description

N-propan-2-ylfuran-2-carboxamide is a carboxamide derivative featuring a furan ring substituted at the 2-position with a propan-2-yl (isopropyl) group. This compound belongs to a broader class of heterocyclic amides, which are of significant interest in medicinal chemistry and materials science due to their structural diversity and functional properties. The absence of specific studies necessitates reliance on comparisons with structurally or functionally analogous compounds from the evidence.

Properties

IUPAC Name |

N-propan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)9-8(10)7-4-3-5-11-7/h3-6H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVSUHKJPNTYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-ylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-ylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-propan-2-ylfuran-2-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)cyclopropanecarboxamide (CAS 1209648-28-1) Structure: Combines a furan-2-yl group with a cyclopropane carboxamide and dimethylaminoethyl chain. Key Differences: Unlike N-propan-2-ylfuran-2-carboxamide, this compound includes a cyclopropane ring and dimethylaminoethyl substituent, which may enhance solubility or bioactivity .

N-cyclohexyl-1,3-benzothiazole-6-carboxamide Structure: Features a benzothiazole core instead of furan, with a cyclohexyl carboxamide group.

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) Structure: Contains a cyano group and methylamino carbonyl side chain. Key Differences: The absence of a heterocyclic ring reduces structural similarity to this compound but highlights the role of carboxamide functional groups in stability .

Hazard and Toxicity Profiles

- (Prop-2-yn-1-ylsulfanyl)carbonitrile (CAS 24309-48-6): Hazards: No acute physical or environmental hazards classified, but toxicological data are incomplete . Comparison: Propargyl (alkyne) and thiocyanate groups introduce reactivity risks absent in this compound.

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Hazards: Similar lack of toxicological data, emphasizing caution in handling carboxamides with cyano substituents .

Data Table: Key Properties of Analogous Compounds

Q & A

Q. What are the recommended synthetic routes for N-propan-2-ylfuran-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves reacting furan-2-carbonyl chloride with isopropylamine under Schotten-Baumann conditions (water-organic biphasic system) or using coupling agents like EDC/HOBt in anhydrous solvents. Key optimization steps include:

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent : Use dichloromethane or THF for improved solubility of intermediates.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization .

Example Reaction Setup :

| Reagent | Molar Ratio | Solvent | Reaction Time | Yield (Reported for Analogs) |

|---|---|---|---|---|

| Furan-2-carbonyl chloride | 1.0 | DCM | 3–6 hours | 60–75% |

| Isopropylamine | 1.2 | THF | 4 hours | ~70% (estimated) |

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect furan ring protons at δ 6.3–7.2 ppm (split into doublets/triplets due to coupling) and isopropyl CH₃ groups as a septet (δ 1.2–1.4 ppm).

- ¹³C NMR : Carbonyl carbon (C=O) appears at ~165–170 ppm, furan carbons at ~110–150 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : Resolve conformational details (e.g., planarity of the amide group, dihedral angles between rings) if single crystals are obtained .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1–12) and solvents (DMSO, ethanol, aqueous solutions). Quantify via HPLC or UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition by LC-MS. Acidic/basic conditions may hydrolyze the amide bond .

Advanced Research Questions

Q. How can computational tools predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding (amide NH to catalytic residues) and hydrophobic contacts (isopropyl group).

- ADMET Prediction : Calculate logP (~2.5–3.0, similar to analogs) and polar surface area (~42 Ų) using PubChem descriptors to estimate bioavailability .

Example Docking Results for Analogs :

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -8.2 | H-bond with Arg120, π-π stacking |

| EGFR Kinase | -7.8 | Hydrophobic pocket occupancy |

Q. What strategies resolve contradictions in reported biological activities of structurally analogous furan-2-carboxamides?

- Methodological Answer :

- Comparative Assays : Test analogs under standardized conditions (e.g., IC₅₀ measurements using identical cell lines and assay buffers).

- Structural Analysis : Correlate activity with substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance enzyme inhibition) .

- Data Validation : Replicate conflicting studies with pure compounds (≥95% HPLC purity) to exclude impurities as confounding factors .

Q. What are the key considerations in designing crystallographic studies to analyze the conformational behavior of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from ethanol/water mixtures. Additive screening (e.g., ammonium salts) may improve crystal quality.

- Planarity Analysis : Measure dihedral angles between the amide group and furan/isopropyl moieties. Intramolecular H-bonds (e.g., N-H⋯O=C) can enforce planarity, as seen in N-(2-nitrophenyl)furan-2-carboxamide .

Example Crystallographic Data (Analog) :

| Parameter | Value |

|---|---|

| Dihedral Angle (Furan/Amide) | 7.03° |

| Intramolecular H-bond (N⋯O) | 2.615 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.